Cas no 6474-90-4 (Tetrahydroalstonine)

Tetrahydroalstonine is an indole alkaloid derived from plants of the Alstonia genus, primarily recognized for its pharmacological properties. It exhibits notable bioactivity as an antagonist of serotonin receptors, particularly the 5-HT2A subtype, which may contribute to its potential applications in neuropharmacology. The compound's rigid tetracyclic structure enhances its binding affinity and selectivity, making it a valuable reference standard in research. Tetrahydroalstonine is also studied for its mild sedative and hypotensive effects, attributed to its interaction with adrenergic and dopaminergic pathways. Its stability under standard laboratory conditions ensures reliable performance in analytical and experimental settings. This alkaloid is commonly utilized in neuroscience and drug discovery studies.
Tetrahydroalstonine structure
Tetrahydroalstonine structure
Product Name:Tetrahydroalstonine
CAS No:6474-90-4
MF:C21H24N2O3
MW:352.4269
MDL:MFCD31745763
CID:506953
PubChem ID:72340
Update Time:2025-06-09

Tetrahydroalstonine Chemical and Physical Properties

Names and Identifiers

    • TETRAHYDROALSTONINE
    • ALSTONINE
    • 3,4,5,6-tetrahydro-alstonin
    • methyl (19alpha,20alpha)-16,17-didehydro-19-methyloxayohimban-16-carboxylate
    • TETRAHYDROALSTONINE(RG)
    • (20α)-16,17-Didehydro-19α-methyl-18-oxayohimban-16-carboxylic acid methyl ester
    • 3α,4,5,6-Tetrahydroalstonine
    • Alstonine, 3,4,5,6-tetrahydro-, (3.α.)-
    • Oxayohimban-16-carboxylicacid, 16,17-didehydro-19-methyl-, methyl ester, (19a,20a)-
    • 3S,15S,19S,20S-tetrahydroalstonine
    • [ "" ]
    • Methyl (1R,15R,20R)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,
    • Raubasine
    • Prestwick_462
    • Prestwick0_000593
    • Prestwick1_000593
    • Prestwick2_000593
    • SPBio_002685
    • HMS1569H08
    • Alstonine, 3,4,5,6-tetrahydro-, (3..)-
    • Q27166938
    • Methyl (15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4
    • 815B4D52-2710-4B1D-B671-7CCBD7EC8A81
    • 4H-INDOLO(2,3-A)PYRANO(3,4-G)QUINOLIZINE-1-CARBOXYLIC ACID, 4A,5,7,8,13,13B,14,14A-OCTAHYDRO-4-METHYL-, METHYL ESTER, (4S,4AS,13BS,14AS)-
    • EINECS 229-331-0
    • HY-N1163
    • CS-0016454
    • NCGC00163632-01
    • Alstonine, 3,4,5,6-tetrahydro-, (3.alpha.)-
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19alpha,20alpha)-
    • BDBM50407156
    • PDSP2_001642
    • MS-25467
    • (3alpha)-3,4,5,6-Tetrahydroalstonine
    • NSC 72115
    • BRN 0097270
    • UNII-6U62R2Y5Y2
    • CHEMBL498734
    • Alstonine, 3,4,5,6-tetrahydro-
    • AKOS037515397
    • 6474-90-4
    • (-)-Tetrahydroalstonine
    • DTXSID201020629
    • Alstonine, 3,4,5,6-tetrahydro
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19.alpha.,20.alpha.)-
    • NSC-72115
    • (3.ALPHA.)-3,4,5,6-TETRAHYDROALSTONINE
    • 16,17-Didehydro-19-methyloxayohimban-16-carboxylic acid, methyl ester
    • Q27108406
    • CCG-208423
    • 4-27-00-07926 (Beilstein Handbook Reference)
    • Oxayohimban-16-carboxylic acid, 16,17-didehydro-19-methyl-, methyl ester, (19-alpha,20-alpha)-
    • Alstonine, tetrahydro-
    • methyl (20alpha)-16,17-didehydro-19alpha-methyl-18-oxayohimban-16-carboxylate
    • methyl (19alpha,20alpha)-19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
    • CHEBI:9479
    • SCHEMBL564502
    • Alstonine, 3,4,5,6-tetrahydro-, (3alpha)-
    • NS00082054
    • 6U62R2Y5Y2
    • DA-58436
    • Tetrahydroalstonine
    • MDL: MFCD31745763
    • Inchi: 1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3/t12-,15-,16-,19?/m0/s1
    • InChI Key: GRTOGORTSDXSFK-WADGIJBFSA-N
    • SMILES: O1C([H])=C(C(=O)OC([H])([H])[H])[C@@]2([H])C([H])([H])C3([H])C4=C(C5=C([H])C([H])=C([H])C([H])=C5N4[H])C([H])([H])C([H])([H])N3C([H])([H])[C@@]2([H])[C@]1([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 352.17900
  • Monoisotopic Mass: 352.17869263 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 606
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 54.6
  • Molecular Weight: 352.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.3 g/cm3
  • Melting Point: 227°C
  • Boiling Point: 524 °C at 760 mmHg
  • Flash Point: 270.7 °C
  • Refractive Index: 1.656
  • PSA: 54.56000
  • LogP: 3.11670

Tetrahydroalstonine Security Information

  • Signal Word:Warning
  • Hazard Statement: H302-H312
  • Warning Statement: P280
  • Storage Condition:Sealed in dry,2-8°C

Tetrahydroalstonine Pricemore >>

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